Indocyanine green
Overview
Description
Synthesis Analysis
The synthesis of ICG is complex and involves multiple steps. The process has been studied in detail, with research indicating that the interaction between ICG and proteins is due to both covalent and noncovalent binding of the ICG to the protein . Noncovalently bound dye in the ICG conjugate products can be removed by extraction with ethyl acetate to further purify the conjugation products .Molecular Structure Analysis
The molecular formula of ICG is C43H47N2NaO6S2 . It has a molecular weight of 774.97 . The chemical name for ICG is 1H-benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indo-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-,hydroxide, inner salt, sodium .Physical And Chemical Properties Analysis
ICG is a cyanine dye, a benzoindole, and a 1,1-diunsubstituted alkanesulfonate . It is a nontoxic, fluorescent, tricarbocyanine dye with a peak spectral absorption at 790 nm . It has a half-life of 150 to 180 seconds and is removed exclusively by the liver from circulation to bile juice .Scientific Research Applications
Photodynamic and Radiation Therapy in Cancer
ICG has been investigated as a sensitizer in both photodynamic and radiation therapy. Studies have explored its effects on different cancer cell lines, including breast cancer and melanoma. ICG showed strong cytotoxic effects as a photosensitizer, though it did not act as a radiosensitizer. Notably, certain combinations of ICG with light and radiation therapies resulted in significantly reduced viability of cancer cells, suggesting potential therapeutic applications (Montazerabadi et al., 2012), (Sazgarnia et al., 2013).
Impact on Cultured Human Retinal Pigment Epithelial Cells
Research has been conducted to assess the impact of ICG on human retinal pigment epithelial cells. These studies aimed to understand the potential toxic effects of ICG, especially in the context of ophthalmic procedures like macular hole surgery. It was found that ICG exposure could lead to decreased mitochondrial enzyme activity without affecting cellular morphology or ultrastructure (Sippy et al., 2001).
Photochemical/Photothermal Toxicity in Cancer Therapy
ICG's role as a photosensitizer in cancer treatment has been further explored through its photochemical and photothermal effects. Studies have evaluated its cell inhibition mechanism and the impact of dose-dependent aggregation on its efficiency. It was discovered that ICG-based therapy can cause a decrease in cell viability in various cancer cell lines through excessive production of reactive oxygen species. This insight opens up possibilities for its use in cancer treatment, although more research is needed to fully understand its mechanisms and efficacy (Ruhi et al., 2018).
Lymphatic Imaging in Breast Cancer
ICG has been utilized in lymphatic imaging, particularly in the context of breast cancer. A study demonstrated the feasibility of using microdoses of ICG for noninvasive optical imaging of lymph nodes in breast cancer patients. This application holds potential for improving the accuracy and effectiveness of lymph node mapping in cancer diagnostics and treatment planning (Sevick-Muraca et al., 2008).
Indocyanine Green Kinetics in Blood Volume and Flow
ICG's properties have also been used to characterize blood volume and flow distribution, as well as to assess the effects of drugs like propranolol on these parameters. Understanding the kinetics of ICG in the body can provide valuable insights into cardiovascular function and the impact of various medications (Niemann et al., 2000).
Future Directions
ICG has potential for future applications in various biomedical fields. Its large safety margin and near-infrared fluorescent optical advantage have proved useful in several clinical trials of intraoperative systems for tumor removal . Future research may focus on using ICG with novel biotechnological techniques, such as fluorescent endoscopy and photoacoustic equipment . The number of new indications for ICG continues to increase, including innovative options for detecting and guiding management of colorectal metastasis to the liver .
properties
IUPAC Name |
sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFVSTNWEDAEEK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H47N2NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cardio-Green | |
CAS RN |
3599-32-4 | |
Record name | Indocyanine green | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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